molecular formula C21H13FN2O5S B12207417 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide

2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B12207417
M. Wt: 424.4 g/mol
InChI Key: RYUAWLVANGYLGD-YVLHZVERSA-N
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Description

2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidine ring fused with a chromone moiety, making it a subject of study for its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the fluorobenzylidene group. The chromone moiety is then attached through a series of condensation reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity, including antimicrobial and anticancer properties, is of significant interest for drug discovery and development.

    Medicine: The compound could serve as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Its chemical properties may be exploited in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Properties

Molecular Formula

C21H13FN2O5S

Molecular Weight

424.4 g/mol

IUPAC Name

2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide

InChI

InChI=1S/C21H13FN2O5S/c22-15-4-2-1-3-12(15)10-17-20(27)24(21(28)30-17)11-18(25)23-14-6-7-16-13(9-14)5-8-19(26)29-16/h1-10H,11H2,(H,23,25)/b17-10-

InChI Key

RYUAWLVANGYLGD-YVLHZVERSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F

Origin of Product

United States

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